C.I. Direct Red 79, tetrasodium salt
Overview
Description
Physical and Chemical Properties Analysis
C.I. Direct Red 79, tetrasodium salt appears as a dark red powder . It is soluble in water, with a solubility of 15g/L at 60 °C and 24g/L at 97 °C . It is very sensitive to hard water . The addition of concentrated hydrochloric acid to the aqueous solution results in a blue-green precipitate . The melting point is greater than 300 °C .Scientific Research Applications
Adsorption and Removal Techniques
Studies on the adsorption behavior of various dyes, including C.I. Direct dyes, on different substrates reveal the importance of physicochemical properties in the adsorption process. The sorption behavior of dye compounds, including C.I. Direct dyes, onto natural sediments demonstrates the influence of solution pH, ion strength, and the presence of organic carbon and calcium ions on dye adsorption efficiency. This knowledge is crucial for environmental remediation and water purification technologies (Liu, Liu, Tang, & Su, 2001).
Renewable Energy Generation
The application of reverse electrodialysis (RED) for renewable energy generation from the salinity gradient between seawater and river water illustrates the impact of multivalent ions, such as magnesium and sulfate, on power density and efficiency. This research is vital for enhancing the performance of RED systems in practical applications, suggesting potential areas for optimizing the use of direct dyes and related salts in energy generation (Vermaas, Veerman, Saakes, & Nijmeijer, 2014).
Dye Degradation and Water Treatment
The investigation into the photodegradation of dyes like C.I. Direct Red using various advanced oxidation processes (e.g., UV, UV/H2O2, and UV/H2O2/Fe(II)) highlights effective methods for dye removal from wastewater. This research contributes to the development of more efficient water treatment methods, addressing the environmental impact of dye effluents (Bali, Catalkaya, & Şengül, 2004).
Textile Industry Applications
The role of dendrimers in enhancing the dyeability of cotton fabric with direct dyes, such as C.I. Direct Red, underscores the potential for chemical modifications to improve dye uptake and fastness properties in textiles. This area of research offers insights into fabric treatment and dyeing processes that could be applied to various dyes, including C.I. Direct Red 79 (Khakzar, Malek, & Mazaheri, 2014).
Mechanism of Action
Target of Action
Direct Red 79, also known as C.I. Direct Red 79, C.I. Direct Red 79 tetrasodium salt, or Chlorantine Fast Red 6BLL, is primarily used as a dyeing agent for cotton fabrics . The primary target of Direct Red 79 is the cotton fabric, where it binds to the fibers and imparts a red color.
Mode of Action
The mode of action of Direct Red 79 involves the adsorption of the dye onto the cotton fibers . This is facilitated by the chemical structure of the dye, which allows it to form strong bonds with the cotton fibers . The dye is synthesized by the condensation reaction of acetyl chloride with o-aminophenol .
Biochemical Pathways
The dye molecules bind to the fibers, resulting in a change in the color of the fabric .
Pharmacokinetics
The dye’s properties such as solubility, stability, and binding affinity to cotton fibers are crucial for its effectiveness as a dye .
Result of Action
The result of Direct Red 79’s action is the imparting of a red color to cotton fabrics . The dye binds to the fibers of the fabric, resulting in a stable and vibrant color that can withstand washing and exposure to light .
Action Environment
The action of Direct Red 79 is influenced by various environmental factors. The pH, temperature, and ionic strength of the dye bath can affect the dyeing process . Additionally, the type and treatment of the cotton fabric can also influence the dye’s effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that Direct Red 79 is a good dyeing agent for cotton fabrics
Cellular Effects
It has been observed that Direct Red 79 influences the nascent structure of microbial cellulose .
Molecular Mechanism
It is known that Direct Red 79 is a good dyeing agent for cotton fabrics
Temporal Effects in Laboratory Settings
It is known that Direct Red 79 is a good dyeing agent for cotton fabrics .
Properties
IUPAC Name |
tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N6O17S4.4Na/c1-17-5-27(33(59-3)15-25(17)40-42-29-11-21(61(47,48)49)7-19-9-23(63(53,54)55)13-31(44)35(19)29)38-37(46)39-28-6-18(2)26(16-34(28)60-4)41-43-30-12-22(62(50,51)52)8-20-10-24(64(56,57)58)14-32(45)36(20)30;;;;/h5-16,44-45H,1-4H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPPENQFWLADQ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N6Na4O17S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889450 | |
Record name | Chlorantine Fast Red 6BLL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-34-4 | |
Record name | Chlorantine Fast Red 6BLL | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[5-hydroxy-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorantine Fast Red 6BLL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 79 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L62N178CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary application of Direct Red 79?
A1: Direct Red 79 is primarily utilized as a dye for cellulosic materials like cotton. [, ] Researchers have extensively studied its diffusion behavior in these materials, examining factors like fabric characteristics, dye structure, and bath composition to optimize the dyeing process. []
Q2: Are there any concerns regarding the use of Direct Red 79 in textile manufacturing?
A3: Yes, there are concerns regarding the potential environmental impact of Direct Red 79. Its presence in wastewater from textile dyeing processes necessitates effective treatment methods. [, , ] Researchers have explored various techniques, including adsorption using low-cost, eco-friendly materials like orange peel [] and the utilization of advanced oxidation processes like diaphragm discharge, to remove Direct Red 79 from wastewater. [, , , , , ]
Q3: How effective is diaphragm discharge in degrading Direct Red 79?
A4: Diaphragm discharge has shown promise as an effective method for degrading Direct Red 79 in water solutions. [, , , , , ] The efficiency of this method is influenced by various factors, including the applied voltage, solution conductivity, pH, and the presence of electrolytes like NaCl. [, , , , , ] Notably, acidic pH values have been found to enhance the degradation process. []
Q4: Can the degradation products of Direct Red 79 after diaphragm discharge treatment be identified?
A5: Yes, researchers have employed analytical techniques like high-performance liquid chromatography with mass spectrometric detection to identify the degradation products of Direct Red 79 following diaphragm discharge treatment. [] This analysis is crucial for understanding the breakdown pathways of the dye and assessing the environmental impact of the treatment process.
Q5: Are there any alternative materials being explored for the removal of Direct Red 79 from wastewater?
A6: Researchers are actively investigating alternative materials for Direct Red 79 removal. One promising approach involves using magnetic spinel ferrite nanoparticles, specifically Fe2Fe1-xMnxO4. [] These nanoparticles exhibit good adsorption capacity for Direct Red 79, and their magnetic properties facilitate easy separation from the treated water. []
Q6: Have any studies investigated the substitution of Direct Red 79 with less harmful alternatives in standard textile testing?
A7: Yes, research indicates that certain standard adjacent fabrics utilized in textile testing employ dyes like Direct Red 79 that contain potentially carcinogenic aromatic amines. [] In response to these concerns, researchers have successfully identified substitutes, such as Direct Blend Red D-6R, that exhibit comparable dyeing properties without the presence of the banned carcinogenic substances. []
Q7: What is the role of nanocomposites in the removal of Direct Red 79?
A8: Recent research highlights the potential of ternary magnetic ZnFe2O4/α‐Fe2O3/biochar nanocomposites (MBCs) for the adsorptive removal of Direct Red 79 from aqueous solutions. [] These nanocomposites, synthesized through a one-pot pyrolysis method, exhibit a porous structure with a high surface area, favoring the adsorption of Direct Red 79. [] The incorporated magnetic nanoparticles enable efficient separation of the MBCs from the treated water using an external magnetic field. []
Q8: What adsorption models have been used to describe the interaction between Direct Red 79 and adsorbent materials?
A9: Studies have employed various adsorption models to characterize the interaction between Direct Red 79 and different adsorbents. The Langmuir, Freundlich, and Temkin isotherm models have been used to analyze the adsorption process, providing insights into the adsorption capacity and mechanism. [, ]
Q9: What kinetic models have been applied to study the adsorption of Direct Red 79 onto adsorbents?
A10: The kinetics of Direct Red 79 adsorption have been investigated using models like the pseudo-first-order, pseudo-second-order, and intraparticle diffusion equations. [, , ] These models help determine the rate-limiting step in the adsorption process and provide valuable information for optimizing the design and operation of adsorption systems.
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